molecular formula C9H9Cl2N B13050733 (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine

(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine

Cat. No.: B13050733
M. Wt: 202.08 g/mol
InChI Key: VQBNVBXSZMSTID-VIFPVBQESA-N
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Description

(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine: Unique due to its specific substitution pattern and stereochemistry.

    (1S)-1-(3,4-Dichlorophenyl)prop-2-enylamine: Similar structure but different substitution pattern.

    (1S)-1-(3,5-Dichlorophenyl)prop-2-ynylamine: Similar structure but with an alkyne group instead of an alkene.

Uniqueness: this compound is unique due to its specific dichlorophenyl substitution and the presence of an alkene group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1S)-1-(3,5-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

VQBNVBXSZMSTID-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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